molecular formula C8H15BrO2 B12542780 4-Heptanone, 1-bromo-6-methoxy- CAS No. 654643-25-1

4-Heptanone, 1-bromo-6-methoxy-

Cat. No.: B12542780
CAS No.: 654643-25-1
M. Wt: 223.11 g/mol
InChI Key: AIMRMTAKLPWKJH-UHFFFAOYSA-N
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Description

4-Heptanone, 1-bromo-6-methoxy- is an organic compound with the molecular formula C8H15BrO2 It is a derivative of heptanone, featuring a bromine atom at the first position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanone, 1-bromo-6-methoxy- typically involves the bromination of 4-heptanone followed by the introduction of a methoxy group. One common method is the reaction of 4-heptanone with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromo-4-heptanone. This intermediate can then be reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group, resulting in 4-Heptanone, 1-bromo-6-methoxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptanone, 1-bromo-6-methoxy- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: 4-Heptanone derivatives with different functional groups replacing the bromine atom.

    Oxidation: 4-Heptanoic acid or its esters.

    Reduction: 4-Heptanol.

Scientific Research Applications

4-Heptanone, 1-bromo-6-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Heptanone, 1-bromo-6-methoxy- depends on its interaction with specific molecular targets. The bromine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanone: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.

    1-Bromo-4-heptanone: Lacks the methoxy group, limiting its applications in certain synthetic routes.

    6-Methoxy-4-heptanone: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

4-Heptanone, 1-bromo-6-methoxy- is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Biological Activity

4-Heptanone, 1-bromo-6-methoxy- (C₇H₁₃BrO) is a compound of interest due to its potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

4-Heptanone, 1-bromo-6-methoxy- is characterized by the following structural and chemical properties:

  • Molecular Formula : C₇H₁₃BrO
  • Molecular Weight : 189.09 g/mol
  • Boiling Point : Approximately 160 °C
  • Solubility : Soluble in organic solvents like ethanol and ether.

Synthesis

The synthesis of 4-Heptanone, 1-bromo-6-methoxy- typically involves the bromination of 6-methoxy-4-heptanone using bromine or a brominating agent under controlled conditions. The reaction can be represented as follows:

6 Methoxy 4 heptanone+Br24 Heptanone 1 bromo 6 methoxy \text{6 Methoxy 4 heptanone}+\text{Br}_2\rightarrow \text{4 Heptanone 1 bromo 6 methoxy }

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-heptanone derivatives exhibit significant antimicrobial activity. For instance, methoxy-substituted compounds have been shown to inhibit bacterial growth effectively. A comparative analysis of various methoxy compounds demonstrated that the presence of the methoxy group enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

Research has highlighted the potential cytotoxic effects of halogenated ketones, including those with methoxy substitutions. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines. For example, a study evaluating the effects of halogenated ketones on neuroblastoma cells revealed that these compounds could activate intrinsic apoptotic pathways, leading to increased cell death .

Neuroprotective Effects

Emerging evidence suggests that 4-heptanone derivatives may possess neuroprotective properties. In models of oxidative stress, these compounds have been observed to reduce neuronal cell death by modulating oxidative stress markers and enhancing cellular antioxidant defenses . This suggests a potential role in therapeutic strategies for neurodegenerative diseases.

Case Studies

  • Antibacterial Activity : A study focused on the synthesis of methoxy-substituted ketones found that 4-heptanone derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific structure .
  • Cytotoxicity in Cancer Cells : Research involving neuroblastoma cell lines showed that treatment with 4-heptanone, 1-bromo-6-methoxy- led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating substantial anticancer potential .
  • Neuroprotective Study : In an experimental model of oxidative stress induced by hydrogen peroxide, treatment with 4-heptanone derivatives resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress-induced damage

Properties

CAS No.

654643-25-1

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-6-methoxyheptan-4-one

InChI

InChI=1S/C8H15BrO2/c1-7(11-2)6-8(10)4-3-5-9/h7H,3-6H2,1-2H3

InChI Key

AIMRMTAKLPWKJH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CCCBr)OC

Origin of Product

United States

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